![molecular formula C7H11N3O2S B574064 tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate CAS No. 160416-00-2](/img/structure/B574064.png)
tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate
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Overview
Description
“tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” can be represented by the InChI code:1S/C7H11N3O2S/c1-7(2,3)12-6(11)8-5-4-13-10-9-5/h4H,1-3H3,(H,8,11)
.
Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .
Antitumor Agents
1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their cytotoxic effects on multiple human cancer cell lines . This includes the K562 chronic myelogenous leukemia cell line that expresses the Bcr-Abl tyrosine kinase .
Inhibitor of Fungal Growth
Carbamic acid, (1,2,3-thiadiazole-4-ylcarbonyl)-hexyl ester, a compound similar to the one , has been used to inhibit the growth of Peronophythora litchii, a fungus that causes decay in harvested litchi fruits .
Postharvest Treatment for Fruits
The same compound has been used as a postharvest treatment to maintain the quality of litchi fruits during storage . It has been found to reduce disease incidence and browning index, and maintain color characteristics, anthocyanin content, phenolic contents, and Vc content .
Synthesis of New Compounds
1,3,4-thiadiazole molecules have been synthesized using phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . This shows the potential of 1,3,4-thiadiazole compounds in the synthesis of new chemical compounds .
Potential Applications in Medicinal Chemistry
Hydrazonoyl halides, which are a large group of compounds that include 1,3,4-thiadiazole derivatives, have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications .
Future Directions
While specific future directions for “tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate” are not mentioned in the sources I found, similar compounds have been used as building blocks in drug discovery and modern organic synthesis . They serve as key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mechanism of Action
Target of Action
The primary target of Tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for therapeutic interventions .
Mode of Action
This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given its potential to disrupt dna replication, it is likely that it impacts pathways related to cell growth and proliferation .
Result of Action
Its ability to disrupt dna replication suggests it may have cytotoxic properties, potentially making it useful as an anticancer agent .
properties
IUPAC Name |
tert-butyl N-(1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMADOEDQIOBPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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